4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and a pyridinylmethylamino substituent on a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is to start with a suitable cyclohexadienone precursor, which undergoes chlorination to introduce the chloro group. This is followed by methylation to add the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce the double bonds in the cyclohexadienone ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The pyridinylmethylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The chloro and methyl groups can also affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methyl-6-({[(pyridin-3-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one: Similar structure but with the pyridinyl group at a different position.
4-Chloro-3-methyl-6-({[(pyridin-4-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
The unique combination of the chloro, methyl, and pyridinylmethylamino groups in 4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one gives it distinct chemical and biological properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
918820-79-8 |
---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-(pyridin-2-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C14H13ClN2O/c1-10-6-14(18)11(7-13(10)15)8-16-9-12-4-2-3-5-17-12/h2-8,18H,9H2,1H3 |
InChI Key |
JTDUPOODPBBFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=NCC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.